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Executive Summary

SGS518 oxalate, also known as ldalopirdine (Lu AE58054, LY483518), is a potent and
selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] This document provides a
comprehensive overview of the pharmacological profile of SGS518 oxalate, including its
mechanism of action, receptor binding affinity, preclinical pharmacology, and clinical trial
findings. The information is intended to serve as a technical guide for researchers and
professionals in the field of drug development. While SGS518 oxalate showed initial promise in
treating cognitive impairment associated with schizophrenia and Alzheimer's disease, its
development was ultimately discontinued for commercial reasons after failing to meet primary
endpoints in pivotal Phase lll trials for Alzheimer's disease.[4]

Introduction

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central
nervous system, has emerged as a significant target for the treatment of cognitive deficits.[5]
SGS518 oxalate was developed as a selective antagonist for this receptor, with the hypothesis
that blocking 5-HT6 receptor activity could enhance cholinergic and glutamatergic
neurotransmission, thereby improving cognitive function.[3][6]

Mechanism of Action
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SGS518 oxalate is a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is
canonically coupled to a Gs alpha subunit, which, upon activation by serotonin, stimulates
adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (CAMP). By blocking
the binding of serotonin, SGS518 oxalate inhibits this signaling cascade. Emerging evidence
also points to non-canonical signaling pathways for the 5-HT6 receptor, including the activation
of the extracellular signal-regulated kinase (ERK) pathway via Fyn tyrosine kinase. The pro-
cognitive effects of 5-HT6 receptor antagonists may be mediated through these alternative
pathways.
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Figure 1: SGS518 Oxalate Mechanism of Action at the 5-HT6 Receptor.

Pharmacological Data
In Vitro Pharmacology

SGS518 oxalate demonstrates high affinity and selectivity for the human 5-HT6 receptor.
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Parameter Value

Species Notes

Binding Affinity (Ki) 0.83nM

Human [L1[21[51[7]

Functional Activity Antagonist

No agonist activity
Human observed in a GTPYS

efficacy assay.[5][7]

Selectivity >50-fold selectivity

Tested against a panel
of over 70 other
receptors and targets.
Human Medium affinity was
noted for adrenergic
alpha(1A)- and
alpha(1B)-
adrenoreceptors.[5][7]

Preclinical Pharmacology (In Vivo)

Preclinical studies in rodent models demonstrated the potential of SGS518 oxalate to reverse

cognitive deficits.
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Study Type Animal Model Dosing Key Findings
Reversed cognitive
- ) impairment induced
Cognitive Rat (Novel Object ]
- 5-20 mg/kg, p.o. by subchronic
Enhancement Recognition Task)

phencyclidine (PCP)
treatment.[5][7]

Receptor Occupancy

Rat

2.7 mg/kg, p.o.
(ED50)

Potently inhibited in
vivo binding of a 5-
HT6 antagonist
radioligand in the
striatum.[5][7]

Plasma Concentration

Rat

A plasma EC50 value
of 20 ng/ml was
determined from
pharmacokinetic/rece
ptor occupancy time-

course experiments.

[5117]

Clinical Pharmacology

SGS518 oxalate underwent Phase | and Phase lla clinical trials for cognitive impairment

associated with schizophrenia, and later, as Idalopirdine, Phase Il and Ill trials for Alzheimer's

disease.
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BENGHE

. L . Dosing L
Trial Phase Indication Population . Key Findings
Regimen
- Single and
Cognitive Healthy ] Safe and well-
Phase | ) multiple
Impairment Volunteers ) tolerated.
ascending doses
Generally well-
tolerated with no
dose-limiting
toxicities. Dose-
proportional
pharmacokinetic
] s with steady
Dose-escalating
- ) ] state reached
Cognitive 20 patients with cohorts: o
) ) within 3 days.
Phase lla Impairment in stable 60/180mg and o
. . . . Statistically
Schizophrenia schizophrenia 120/240mg once o
) significant
daily for 14 days ) )
improvement in
the Brief
Assessment of
Cognition in
Schizophrenia
(BACS) endpoint
at the high dose.
Improved
cognitive function
as measured by
) ] 90 mg/day (30 )
Alzheimer's 278 patients on ] the Alzheimer's
Phase Il ) ) mg three times ]
Disease stable donepezil i Disease
(LADDER study) daily) for 24
(moderate) treatment Assessment
weeks N
Scale-cognitive
subscale (ADAS-
cog).[8]
Phase Il Alzheimer's 2,525 patients on 10 mg, 30 mg, Failed to meet
(STARSHINE, Disease (mild-to-  stable and 60 mg once the primary
STARBEAM, moderate) endpoint of
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STARBRIGHT cholinesterase

studies)

inhibitor therapy

daily for 24

weeks

improving ADAS-
cog scores
compared to
placebo.[4][9]

Experimental Protocols

Detailed proprietary experimental protocols for SGS518 oxalate are not publicly available. The

following sections describe generalized methodologies relevant to the pharmacological

characterization of a 5-HT6 receptor antagonist.

5-HT6 Receptor Binding Assay (Generalized Protocol)

This assay determines the binding affinity (Ki) of a test compound.

Prepare cell membranes
expressing human 5-HT6 receptors

Incubate membranes with a radiolabeled
5-HT6 ligand (e.g., [3H]-LSD) and varying
concentrations of SGS518 oxalate

!

Separate bound from unbound
radioligand via rapid filtration

!

Measure radioactivity of the
membrane-bound fraction

!

(

Analyze data to determine the
IC50 and calculate the Ki value

)
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Figure 2: Generalized Workflow for a 5-HT6 Receptor Binding Assay.

Methodology:

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the
recombinant human 5-HT6 receptor.

¢ Incubation: The membranes are incubated in a buffer solution containing a fixed
concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) and a range of
concentrations of the unlabeled test compound (SGS518 oxalate).

« Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which
traps the cell membranes with the bound radioligand.

e Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
« Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation.

Novel Object Recognition (NOR) Task in Rats
(Generalized Protocol)

This behavioral assay assesses cognitive function, particularly recognition memory.
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Habituate the rat to an
open-field arena

Place the rat in the arena with two
identical objects and record
exploration time

!

(Administer SGS518 oxalate or vehicle )

( A defined time interval )

Replace one of the familiar objects
with a novel object and record
exploration time for both objects

!

Calculate a discrimination index to
guantify recognition memory

Click to download full resolution via product page
Figure 3: Generalized Workflow for the Novel Object Recognition Task.

Methodology:

e Habituation: Rats are individually habituated to an open-field arena in the absence of any

objects.

» Training (Familiarization) Phase: Each rat is placed back into the arena, which now contains

two identical objects, and is allowed to explore them for a set period.
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e Drug Administration: SGS518 oxalate or a vehicle control is administered, typically orally, at
a specified time before or after the training phase.

e Retention Interval: A delay is imposed between the training and testing phases.

e Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned
to the arena, and the time spent exploring each of the two objects is recorded.

o Data Analysis: A discrimination index is calculated, which reflects the preference for the
novel object over the familiar one. A higher discrimination index indicates better recognition
memory.

Phase lla Clinical Trial in Schizophrenia (Summary of
Protocol)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of
SGS518 oxalate in patients with schizophrenia.

Study Design:

A placebo-controlled, double-blind, randomized study.

20 patients with a DSM-1V diagnosis of stable schizophrenia.

Two dose-escalating cohorts.

14-day treatment duration.

Assessments:

» Safety and Tolerability: Monitored through adverse event reporting, physical examinations,
vital signs, and clinical laboratory tests.

o Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of
SGS518.

» Efficacy (Pharmacodynamics): Cognitive function was assessed using the Brief Assessment
of Cognition in Schizophrenia (BACS) battery at baseline and on days 6 and 13.
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Conclusion

SGS518 oxalate (Idalopirdine) is a high-affinity, selective 5-HT6 receptor antagonist that
demonstrated pro-cognitive effects in preclinical models and early clinical trials for cognitive
impairment in schizophrenia. Despite this initial promise, the compound failed to demonstrate
efficacy in later-stage, larger clinical trials for Alzheimer's disease, leading to the
discontinuation of its development. The data and methodologies presented in this guide provide
a comprehensive summary of the publicly available pharmacological information on SGS518
oxalate, which may still be of value to researchers investigating the role of the 5-HT6 receptor
in cognition and other central nervous system disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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